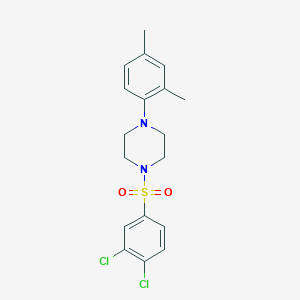

1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

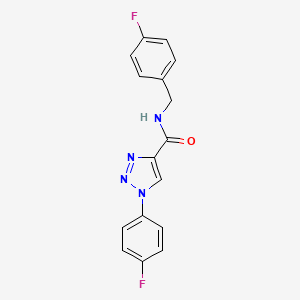

The compound “1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine” is a chemical compound with the linear formula C15H14Cl2N2O4S . It is a type of N-substituted piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine” is represented by the linear formula C15H14Cl2N2O4S .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine” include a freezing point and boiling point of 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications

Pharmaceutical Intermediates

The synthesis of related dichlorophenyl piperazine compounds has been extensively studied, highlighting their importance as pharmaceutical intermediates. For instance, the synthesis process for 1-(2,3-dichlorophenyl)piperazine, which shares structural similarities with the compound of interest, involves multiple steps including alkylation, acidulation, and hydrolysis, yielding a total of 48.2% (Quan, 2006). This indicates the complex nature of synthesizing such compounds and their potential utility in various pharmaceutical formulations.

Biological Screening and Applications

A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) including sulfonamides and alkylated piperazine derivatives, demonstrated significant antibacterial, antifungal, and anthelmintic activities. Some compounds showed promising results in molecular docking studies, indicating their potential as antibacterial, antifungal, and fingerprint agents (Khan et al., 2019).

Receptor Antagonist Studies

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed to characterize A(2B) adenosine receptor antagonists. Notably, compounds like PSB-09120 and PSB-0788 exhibited subnanomolar affinity and high selectivity for A(2B) receptors. Furthermore, PSB-603 was developed as an A(2B)-specific antagonist, highlighting the compound's utility in developing receptor-specific drugs (Borrmann et al., 2009).

Mechanism of Action

Target of Action

The compound contains a piperazine moiety, which is a common structural feature in many pharmaceutical drugs. Piperazine derivatives often interact with neurotransmitter receptors, such as serotonin and dopamine receptors .

Biochemical Pathways

If it interacts with neurotransmitter receptors, it could potentially influence pathways related to mood regulation, pain perception, and other neurological functions .

Pharmacokinetics

Many piperazine derivatives are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

If it interacts with neurotransmitter receptors, it could potentially alter neuronal signaling and influence various physiological processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .

properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)25(23,24)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHUKLHLPSXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2510487.png)

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)